KDM7B Inhibition: Quantified 20-Fold Superiority over a Close Structural Analog
TC-E 5002 (reported as compound 9 in the original study) exhibits a 20-fold increase in potency for inhibiting KDM7B compared to a close structural analog (compound 6) lacking the terminal cyclopropyl group [1]. This differential activity is attributed to a critical interaction between the cyclopropyl moiety of TC-E 5002 and the phenyl ring of Phe250 in the KDM7B active site via CH−π or cyclopropyl−π interactions, an interaction not possible with the comparator [1].
| Evidence Dimension | Inhibitory Activity (Fold-Activity Difference) |
|---|---|
| Target Compound Data | 20-fold more active than comparator |
| Comparator Or Baseline | Compound 6 (structural analog lacking the cyclopropyl group) |
| Quantified Difference | 20-fold |
| Conditions | MALDI-TOF MS assay measuring inhibition of KDM7B |
Why This Matters
This data proves that the terminal cyclopropyl group of TC-E 5002 is not a passive structural feature but an essential pharmacophore conferring a 20-fold gain in potency, making it the required compound for KDM7B studies over simpler analogs.
- [1] Suzuki, T., et al. (2013). Identification of the KDM2/7 histone lysine demethylase subfamily inhibitor and its antiproliferative activity. J. Med. Chem., 56(18), 7222-7231. View Source
